5-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid
Description
5-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative featuring a hydroxyl group at the 5-position, a pyrrolidine sulfonyl group at the 3'-position, and a carboxylic acid moiety at the 3-position.
Properties
IUPAC Name |
3-hydroxy-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c19-15-9-13(8-14(10-15)17(20)21)12-4-3-5-16(11-12)24(22,23)18-6-1-2-7-18/h3-5,8-11,19H,1-2,6-7H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVNJIOPYJZKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692313 | |
| Record name | 5-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-72-8 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-hydroxy-3′-(1-pyrrolidinylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261996-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via electrophilic aromatic substitution using a suitable hydroxylating agent.
Sulfonylation: The pyrrolidin-1-ylsulfonyl group can be added through a sulfonylation reaction using pyrrolidine and a sulfonyl chloride derivative.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
5-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in covalent bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Eltrombopag Olamine ([1,1’-Biphenyl]-3-carboxylic Acid Derivative)
- Chemical Name: 3’-[(2Z)-2-[1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]diazanyl]-2’-hydroxybiphenyl-3-carboxylic acid compound with 2-aminoethanol (1:2)
- CAS Number : 496775-62-3
- Molecular Formula: C25H22N4O4·2(C2H7NO)
- Molecular Weight : 564.60 g/mol
- Applications : Clinically used to treat chemotherapy-induced thrombocytopenia and immune thrombocytopenic purpura. Acts as a thrombopoietin receptor agonist .
- Key Structural Differences: Replaces the pyrrolidin-1-ylsulfonyl group with a pyrazolylidene hydrazino substituent. Contains a 2-aminoethanol counterion, enhancing solubility.
5-{[1,1'-Biphenyl]-4-yl}-1-(3-Methylphenyl)-1H-Pyrazole-3-carboxylic Acid
- CAS Number : 955964-50-8
- Molecular Formula : C24H18N2O2
- Molecular Weight : 366.42 g/mol
- Applications : Cataloged as a research chemical for drug discovery, particularly in kinase inhibition studies .
- Key Structural Differences :
- Features a pyrazole ring at the 1-position of the biphenyl system instead of a hydroxyl and sulfonyl group.
- Lacks the polar sulfonyl group, which may reduce solubility compared to the target compound.
(3S,4R)-1-(tert-Butoxycarbonyl)-4-Phenylpiperidine-3-carboxylic Acid
- CAS Number : 652971-20-5
- Molecular Formula: C17H23NO4
- Molecular Weight : 305.37 g/mol
- Applications : Intermediate in peptide synthesis and chiral building block for pharmaceuticals .
- Key Structural Differences :
- Piperidine ring replaces the biphenyl backbone.
- tert-Butoxycarbonyl (Boc) protecting group enhances stability during synthesis.
Comparative Analysis Table
Research Findings and Implications
- Eltrombopag Olamine: Demonstrates the importance of biphenyl-carboxylic acid scaffolds in hematologic therapeutics. The hydrazino-pyrazole group enhances receptor binding affinity .
- Pyrazole Analogs : The absence of sulfonyl groups in compounds like 5-{[1,1'-biphenyl]-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid correlates with reduced solubility, suggesting that the target compound’s sulfonyl moiety may improve bioavailability .
- Piperidine Derivatives : Highlight the role of stereochemistry (3S,4R configuration) in optimizing synthetic intermediates, a consideration that could apply to the target compound’s pyrrolidine sulfonyl group .
Biological Activity
5-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, alongside a detailed examination of its structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 347.4 g/mol. The unique pyrrolidin-1-ylsulfonyl group contributes to its distinct chemical properties, influencing its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H17NO5S |
| Molecular Weight | 347.4 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonamide group enhances its binding affinity to target proteins, potentially leading to inhibition or modulation of enzymatic activities involved in various biochemical pathways.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing the biphenyl core have shown efficacy against various cancer cell lines, including colorectal and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
In addition to antitumor activity, this compound has been evaluated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.
Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of this compound on HCT-116 colorectal carcinoma cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM, suggesting potent antitumor activity.
Study 2: Anti-inflammatory Activity
In another investigation, the compound was tested for its ability to reduce inflammation in a murine model of acute lung injury. Administration resulted in a significant decrease in lung edema and inflammatory cell infiltration compared to control groups, highlighting its therapeutic potential in inflammatory conditions.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the biphenyl core and the sulfonamide group can significantly alter biological activity. Compounds with electron-donating groups on the phenyl ring generally exhibited enhanced potency against cancer cells.
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increased potency |
| Altered sulfonamide structure | Variable effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
